(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene
Overview
Description
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinctive optical and electronic properties. It is often utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light efficiently.
Mechanism of Action
Target of Action
Similar compounds have been used as hole transport materials in perovskite solar cells .
Mode of Action
It’s known that compounds with similar structures can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds can participate in reactions involving the formation of medium-sized bromo/iodo lactones and bromooxepanes .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been used to enhance the conversion efficiency and stability of perovskite solar cells .
Action Environment
It’s known that the compound is light-sensitive and recommended to be stored at room temperature in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene typically involves a multi-step process. One common method includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the preparation of 4-[bis(4-methoxyphenyl)amino]benzaldehyde through a series of reactions starting from 4-methoxyaniline.
Knoevenagel Condensation: The intermediate compound is then subjected to a Knoevenagel condensation reaction with terephthalaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[4-(diphenylamino)styryl]benzene: Similar structure but lacks the methoxy groups.
1,4-Bis[4-(dimethylamino)styryl]benzene: Contains dimethylamino groups instead of bis(4-methoxyphenyl)amino groups.
Uniqueness
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is unique due to the presence of methoxy groups, which enhance its electron-donating properties and improve its overall stability and efficiency in optoelectronic applications .
Properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N2O4/c1-53-47-29-21-43(22-30-47)51(44-23-31-48(54-2)32-24-44)41-17-13-39(14-18-41)11-9-37-5-7-38(8-6-37)10-12-40-15-19-42(20-16-40)52(45-25-33-49(55-3)34-26-45)46-27-35-50(56-4)36-28-46/h5-36H,1-4H3/b11-9+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNEIFCIBJISP-WGDLNXRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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